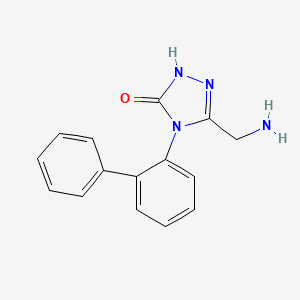![molecular formula C8H15N3O2S B4258215 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole](/img/structure/B4258215.png)
4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole
Overview
Description
4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole, also known as IBET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole works by binding to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes that are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects
4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of cancer cells. 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole is its specificity towards BET proteins, which makes it a promising therapeutic agent. However, 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole research. One area of interest is the development of more potent and selective BET inhibitors. Another area of research is the investigation of the potential use of 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole in combination with other drugs for the treatment of various diseases. Furthermore, the development of 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole derivatives with improved solubility and lower toxicity is also an area of interest.
Conclusion
In conclusion, 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole in the treatment of various diseases.
Scientific Research Applications
4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anticancer, and antiviral properties. Studies have shown that 4-[2-(isobutylsulfonyl)ethyl]-4H-1,2,4-triazole inhibits the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. Inhibition of BET proteins has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and viral infections.
properties
IUPAC Name |
4-[2-(2-methylpropylsulfonyl)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-8(2)5-14(12,13)4-3-11-6-9-10-7-11/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBCMPPOCUFJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CCN1C=NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B4258139.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4258146.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4258149.png)
![1-(3-{[4-(methylamino)pyrimidin-2-yl]amino}propyl)piperidine-4-carboxamide](/img/structure/B4258154.png)
![N-cyclopropyl-N'-[2-(2-furyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4258159.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B4258162.png)
![1-[(2-methyl-3-furyl)methyl]-4-(2-pyrimidinyl)-1,4-diazepane bis(trifluoroacetate)](/img/structure/B4258166.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4258180.png)

![3-methoxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide](/img/structure/B4258211.png)
![N-(3-methylphenyl)-3-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4258220.png)
![2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}quinoxaline](/img/structure/B4258223.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B4258235.png)
![2-[4-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B4258245.png)